KRAS G12C inhibitor 48
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Overview
Description
KRAS G12C inhibitor 48 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth . KRAS G12C inhibitors, including this compound, have shown promise in preclinical and clinical studies for their ability to selectively bind and inhibit the mutant KRAS protein, thereby impeding cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 48 typically involves a series of organic reactions to construct the desired molecular framework. One common synthetic route includes the following steps :
Formation of the core structure: The core structure of this compound is often synthesized through a series of nucleophilic substitution reactions (SNAr) involving chiral building blocks.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as palladium-catalyzed coupling and oxidation.
Final assembly:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring high yield and purity. This typically includes optimizing reaction conditions, using robust catalysts, and employing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 48 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce specific functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic substitution reactions are commonly employed to introduce various substituents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Palladium catalysts: Used in coupling reactions to form carbon-carbon bonds.
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for introducing oxygen-containing functional groups.
Reducing agents: Such as sodium borohydride for reducing specific functional groups.
Major Products Formed
The major products formed from these reactions include intermediates with specific functional groups that contribute to the final pharmacological properties of this compound .
Scientific Research Applications
KRAS G12C inhibitor 48 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and binding properties of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cellular signaling pathways.
Mechanism of Action
KRAS G12C inhibitor 48 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the protein in an inactive state, preventing it from transmitting growth signals to downstream pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways . By inhibiting these pathways, this compound effectively halts cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
KRAS G12C inhibitor 48 is part of a class of compounds known as KRAS G12C inhibitors. Similar compounds include:
Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its high selectivity and efficacy in NSCLC.
Adagrasib: Another potent KRAS G12C inhibitor with a similar mechanism of action.
Divarasib: A newer KRAS G12C inhibitor with promising preclinical results.
Compared to these compounds, this compound may offer unique advantages in terms of binding affinity, selectivity, and pharmacokinetic properties .
Biological Activity
The KRAS G12C mutation is a prevalent driver in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The development of inhibitors targeting this mutation, such as KRAS G12C inhibitor 48, has opened new avenues for targeted therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and challenges related to resistance.
KRAS proteins are small GTPases that play a critical role in cell signaling pathways that regulate cell growth and survival. The G12C mutation results in a cysteine substitution at position 12, which alters the protein's nucleotide binding properties. Inhibitors like this compound selectively bind to the GDP-bound form of the mutant KRAS protein, stabilizing it and preventing its activation by guanine nucleotide exchange factors (GEFs) such as SOS1. This inhibition disrupts downstream signaling pathways, including the RAS-RAF-MEK-ERK cascade, leading to reduced cell proliferation and survival in KRAS G12C-mutant tumors .
Efficacy in Preclinical Models
In preclinical studies, this compound demonstrated significant antitumor activity across various cancer models. For instance, in a study involving patient-derived xenograft (PDX) models of KRAS G12C-positive tumors, the inhibitor resulted in tumor regression in approximately 65% of cases . The pharmacodynamics of the inhibitor were assessed using mass spectrometry to quantify the modification of KRAS G12C. Results indicated that the inhibitor effectively modified the target protein at concentrations as low as 2 nmol/L .
Table 1: Efficacy of this compound in Preclinical Models
Model Type | Tumor Type | Response Rate | Notes |
---|---|---|---|
PDX Models | NSCLC | 65% | Significant tumor regression observed. |
Cell Line Models | Colorectal Cancer | Variable | IC50 values varied by over 100-fold. |
Combination Therapy | CRC with EGFR Inhibitor | Promising | Enhanced efficacy noted with combinations. |
Clinical Trials and Case Studies
Clinical trials have begun to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. For instance, a phase 1b/2 trial combining this inhibitor with SHP2 inhibitors showed promising results, with an objective response rate (ORR) of approximately 33.3% among patients with NSCLC . A notable case involved a 73-year-old female patient who achieved a partial response after failing multiple lines of therapy, highlighting the potential for durable responses even after prior treatments .
Table 2: Clinical Outcomes from Trials Involving this compound
Patient Demographics | Treatment Regimen | ORR (%) | PFS (Months) |
---|---|---|---|
NSCLC | Monotherapy | 33.3 | Not reported |
CRC | Combination with SHP2 | 51.6 | 9 |
Resistance Mechanisms
Despite initial successes, resistance to KRAS G12C inhibitors remains a significant challenge. Studies have identified several mechanisms contributing to adaptive resistance:
- Feedback Activation : Wild-type RAS can be activated through various receptor tyrosine kinases (RTKs), leading to reactivation of downstream signaling pathways even in the presence of inhibitors .
- Co-mutations : The presence of additional mutations, such as those in PIK3CA or TP53, can alter therapeutic responses and contribute to resistance .
- Combination Therapies : To combat these resistance mechanisms, combination therapies targeting multiple pathways are being explored. For example, combining KRAS G12C inhibitors with EGFR or MEK inhibitors has shown enhanced efficacy in preclinical models .
Future Directions
The ongoing research into KRAS G12C inhibitors like compound 48 emphasizes the need for combination strategies to overcome resistance and improve patient outcomes. Future trials will likely focus on:
- Optimizing Combination Therapies : Identifying effective combinations that target both KRAS and feedback activation pathways.
- Biomarker Development : Establishing biomarkers to predict responses to therapy and monitor resistance mechanisms.
- Expanding Indications : Investigating the efficacy of KRAS G12C inhibitors in other tumor types beyond NSCLC and CRC.
Properties
Molecular Formula |
C36H39ClN8O2 |
---|---|
Molecular Weight |
651.2 g/mol |
IUPAC Name |
(E)-2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carbonyl]-3-cyclopropylprop-2-enenitrile |
InChI |
InChI=1S/C36H39ClN8O2/c1-42-15-4-7-28(42)23-47-36-40-31-22-43(32-9-3-6-25-5-2-8-30(37)33(25)32)16-13-29(31)34(41-36)44-17-18-45(27(21-44)12-14-38)35(46)26(20-39)19-24-10-11-24/h2-3,5-6,8-9,19,24,27-28H,4,7,10-13,15-18,21-23H2,1H3/b26-19+/t27-,28-/m0/s1 |
InChI Key |
CROGWWKTKKFIJR-YUWSGBISSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C(=C/C7CC7)/C#N |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=CC7CC7)C#N |
Origin of Product |
United States |
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